3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate Amine: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the amine derivative.
Amide Formation: The amine intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and amide linkage play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresols: Similar in having methoxy groups but differ in their simpler structure and lack of an amide linkage.
Interhalogens: While not structurally similar, they share the property of undergoing various chemical reactions.
Trimethoxyphenylsilane: Shares the methoxy groups but differs in having a silane group instead of an amide linkage.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methoxyphenyl)propanamide is unique due to its combination of methoxy groups and an amide linkage, which confer specific chemical reactivity and potential biological activity not found in simpler compounds like cresols or trimethoxyphenylsilane.
Properties
Molecular Formula |
C21H28N2O4 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(12-10-16-8-9-19(26-3)20(14-16)27-4)13-11-21(24)22-17-6-5-7-18(15-17)25-2/h5-9,14-15H,10-13H2,1-4H3,(H,22,24) |
InChI Key |
AFYKIWGEODVQFN-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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